molecular formula C19H20FNO5S B2885675 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034600-95-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2885675
CAS No.: 2034600-95-6
M. Wt: 393.43
InChI Key: ILDZTXUXZJJDBV-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, an ethoxy group, and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones.

    Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the benzofuran ring, which can be achieved through various alkylation reactions.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide moiety by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and sulfonamide moiety are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxypropyl and ethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide
  • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-3-fluorobenzenesulfonamide
  • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-chlorobenzenesulfonamide

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the benzofuran ring provides a rigid structure that can interact with various biological targets.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S/c1-3-25-17-9-8-14(11-15(17)20)27(23,24)21-12-19(2,22)18-10-13-6-4-5-7-16(13)26-18/h4-11,21-22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDZTXUXZJJDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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